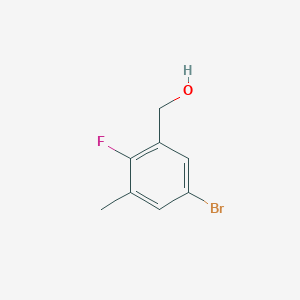

5-Bromo-2-fluoro-3-methylbenzyl alcohol

Overview

Description

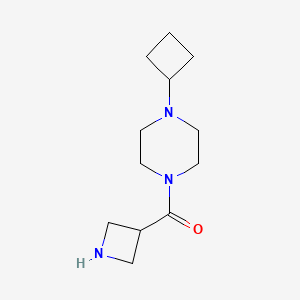

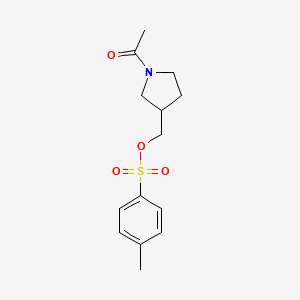

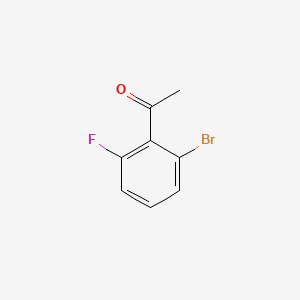

5-Bromo-2-fluoro-3-methylbenzyl alcohol is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 and is represented by the InChI code 1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-methylbenzyl alcohol is defined by its InChI code: 1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 . This indicates that the molecule consists of a benzyl group (a benzene ring with a CH2 group attached) that is substituted with bromo, fluoro, and methyl groups at the 5th, 2nd, and 3rd positions respectively.Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-methylbenzyl alcohol is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 219.05 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications

Metabolic Pathways and Microsomal Metabolism

The study of metabolic pathways of halogenated compounds, including 5-bromo-2-fluoro-3-methylbenzyl alcohol, has shown that these compounds undergo microsomal metabolism leading to various products, such as benzyl alcohols and benzaldehydes. This research provides insights into the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).

Protecting Groups in Synthesis

Halogenated benzyl alcohols, similar to 5-bromo-2-fluoro-3-methylbenzyl alcohol, are used as protecting groups in chemical synthesis. Their removal under reductive conditions, coupled with substrate oxidation, facilitates the production of aldehydes or ketones. This technique is crucial in the field of organic synthesis (Curran & Yu, 1992).

Synthesis of Pharmacologically Active Compounds

Research into halogenated benzyl alcohols has contributed to the synthesis of various pharmacologically active compounds. These studies involve cyclization reactions and condensation processes, highlighting the versatility of these compounds in medicinal chemistry (Chapman et al., 1968).

Insecticidal Activities

Studies on esters of halogenated benzyl alcohols have revealed their moderate to high insecticidal activities. These findings are significant in the development of new pesticides and understanding the impact of halogenation on biological activity (Elliott et al., 1986).

Synthesis of Functionalized Heterocycles

Halogenated benzyl alcohols are used in the synthesis of functionalized heterocycles, demonstrating their utility in organic chemistry for creating complex molecular structures. These compounds serve as precursors in various synthetic routes (Capperucci et al., 2009).

Cytotoxicity and Anticancer Research

Certain halogenated benzyl alcohols exhibit selective cytotoxicity against human cancer cell lines. This property is being explored for potential applications in anticancer therapies (Xu et al., 2004).

Safety and Hazards

The safety information for 5-Bromo-2-fluoro-3-methylbenzyl alcohol indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name |

(5-bromo-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZWWIGAJPWVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methylbenzyl alcohol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)